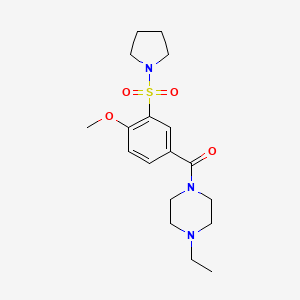
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide, also known as CXMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CXMS is a sulfonamide derivative that has been synthesized using different methods, and it has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is not fully understood. However, it has been suggested that 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess several biochemical and physiological effects. In animal studies, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to possess insecticidal properties and can be used as a pesticide. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to cross the blood-brain barrier and can be used as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has several advantages and limitations for lab experiments. One of the advantages of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that it possesses anti-inflammatory, analgesic, and antipyretic properties, which can be useful in studying inflammation, pain, and fever. Another advantage of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that it can cross the blood-brain barrier, which can be useful in studying the effects of drugs on the central nervous system. However, one of the limitations of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide research. One direction is to study the potential use of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide as a drug delivery system for the treatment of neurological disorders. Another direction is to study the effects of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been synthesized using different methods, and it has been found to possess several biochemical and physiological effects. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has several advantages and limitations for lab experiments, and there are several future directions for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide research. Further studies are needed to fully understand the potential applications of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide in medicine, agriculture, and material science.
Méthodes De Synthèse
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been synthesized using different methods, such as the reaction of cyclohexylmethylamine with ethyl acetate and sulfuric acid, and the reaction of cyclohexylmethylamine with ethyl chloroacetate and sodium sulfite. However, the most commonly used method for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide synthesis is the reaction of cyclohexylmethylamine with ethyl chloroacetate and sodium sulfite in the presence of ethanol.
Applications De Recherche Scientifique
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been studied for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess insecticidal properties and can be used as a pesticide. In material science, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been studied for its potential use in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-3-12-11(14)9-13(17(2,15)16)10-7-5-4-6-8-10/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCTYJPHWRILEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














